METHYL 5-ETHYL-7-(2-METHOXYPHENYL)-2-(METHYLSULFANYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
METHYL 5-ETHYL-7-(2-METHOXYPHENYL)-2-(METHYLSULFANYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE is a useful research compound. Its molecular formula is C17H20N4O3S and its molecular weight is 360.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Methyl 5-ethyl-7-(2-methoxyphenyl)-2-(methylsulfanyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a compound belonging to the triazolopyrimidine family. This class of compounds is known for its diverse biological activities, including anti-cancer, anti-inflammatory, and antimicrobial effects. This article focuses on the biological activity of this specific compound, highlighting its pharmacological potential based on recent research findings.
Overview of Triazolopyrimidine Compounds
Triazolopyrimidine derivatives have been extensively studied due to their structural versatility and therapeutic applications. They exhibit a range of biological activities including:
- Anticancer : Inhibition of tumor cell proliferation.
- Antimicrobial : Effective against various bacterial strains.
- Anti-inflammatory : Reduction of inflammation in various models.
- Antidiabetic : Modulation of glucose metabolism.
Recent reviews have summarized these activities and emphasized the potential for developing novel therapeutic agents based on triazolopyrimidine scaffolds .
Anticancer Activity
The anticancer properties of methyl 5-ethyl-7-(2-methoxyphenyl)-2-(methylsulfanyl)-4H,7H-triazolo[1,5-a]pyrimidine-6-carboxylate have been investigated through various in vitro studies. The compound has shown significant antiproliferative effects against several cancer cell lines:
Cell Line | IC50 (µM) at 24h | IC50 (µM) at 48h |
---|---|---|
B16 Melanoma | 5.76 | 3.90 |
BJ Fibroblast | >100 | >100 |
The results indicate that the compound selectively inhibits cancer cell growth while exhibiting low toxicity towards normal cells .
Antimicrobial Activity
The antimicrobial efficacy of the compound has been assessed against both Gram-positive and Gram-negative bacteria. Notably, it demonstrated potent activity against methicillin-resistant Staphylococcus aureus (MRSA) with a minimum inhibitory concentration (MIC) of 0.02 mM. The compound's ability to disrupt biofilm formation further enhances its therapeutic potential against resistant strains .
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, this triazolopyrimidine derivative has shown promising anti-inflammatory effects in preclinical models. It effectively reduced pro-inflammatory cytokines and inhibited pathways associated with inflammation .
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of triazolopyrimidine derivatives:
- Synthesis and Characterization : Various synthetic routes have been explored to create derivatives with improved biological profiles. The incorporation of different substituents has been shown to enhance activity against specific targets .
- Mechanistic Studies : Investigations into the mechanisms of action have revealed that these compounds may induce apoptosis in cancer cells through mitochondrial pathways and inhibit key enzymes involved in inflammatory processes .
- Comparative Studies : Comparative analyses with other known triazolopyrimidine derivatives indicate that methyl 5-ethyl-7-(2-methoxyphenyl)-2-(methylsulfanyl)-4H,7H-triazolo[1,5-a]pyrimidine-6-carboxylate exhibits superior efficacy in certain assays, particularly in terms of selectivity towards cancer cells versus normal cells .
Properties
IUPAC Name |
methyl 5-ethyl-7-(2-methoxyphenyl)-2-methylsulfanyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O3S/c1-5-11-13(15(22)24-3)14(10-8-6-7-9-12(10)23-2)21-16(18-11)19-17(20-21)25-4/h6-9,14H,5H2,1-4H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGTZCLWRWOPVTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(N2C(=NC(=N2)SC)N1)C3=CC=CC=C3OC)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.